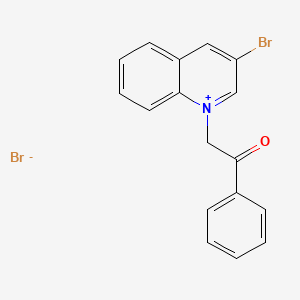
3-bromo-1-(2-oxo-2-phenylethyl)quinolinium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-1-(2-oxo-2-phenylethyl)quinolinium bromide is a synthetic compound that belongs to the class of quinolinium salts. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Due to its ability to modulate PKC activity, this compound has been widely used in scientific research to investigate the role of PKC in different physiological and pathological conditions.
Mecanismo De Acción
The mechanism of action of 3-bromo-1-(2-oxo-2-phenylethyl)quinolinium bromide involves its ability to inhibit this compound activity. This compound is a family of serine/threonine kinases that are involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. This compound is activated by various stimuli, including growth factors, cytokines, and phorbol esters. Once activated, this compound phosphorylates a wide range of target proteins, leading to changes in their activity and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are mainly related to its ability to inhibit this compound activity. This compound inhibition leads to a wide range of cellular effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of ion channels and transporters. Moreover, this compound inhibition has been shown to attenuate the progression of various diseases, including cancer, diabetes, and cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-bromo-1-(2-oxo-2-phenylethyl)quinolinium bromide in lab experiments is its high potency and specificity for this compound inhibition. Moreover, it has been shown to be effective in various cellular and animal models of diseases. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the use of 3-bromo-1-(2-oxo-2-phenylethyl)quinolinium bromide in scientific research. One of the areas of interest is the investigation of its potential therapeutic effects in various diseases, including cancer, diabetes, and neurodegenerative diseases. Moreover, the development of novel derivatives of this compound with improved potency and selectivity for this compound inhibition may lead to the discovery of new drugs for the treatment of various diseases. Finally, the exploration of the molecular mechanisms underlying the effects of this compound may provide new insights into the role of this compound in different physiological and pathological conditions.
Métodos De Síntesis
The synthesis of 3-bromo-1-(2-oxo-2-phenylethyl)quinolinium bromide involves the reaction of 2-phenylacetyl chloride with 3-bromobenzaldehyde in the presence of sodium methoxide, followed by the reaction of the resulting product with quinoline in the presence of hydrobromic acid. The final product is obtained by crystallization from ethanol.
Aplicaciones Científicas De Investigación
3-bromo-1-(2-oxo-2-phenylethyl)quinolinium bromide has been extensively used in scientific research to investigate the role of this compound in various cellular processes and diseases. For example, it has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells, by inducing apoptosis and cell cycle arrest. Moreover, it has been demonstrated to attenuate the progression of diabetic nephropathy by inhibiting this compound activation and reducing oxidative stress.
Propiedades
IUPAC Name |
2-(3-bromoquinolin-1-ium-1-yl)-1-phenylethanone;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrNO.BrH/c18-15-10-14-8-4-5-9-16(14)19(11-15)12-17(20)13-6-2-1-3-7-13;/h1-11H,12H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAMKXXAJHMJEE-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC(=CC3=CC=CC=C32)Br.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-acetylphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B4982340.png)
![1-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B4982348.png)
![methyl N-[4-(1H-tetrazol-1-yl)benzoyl]glycinate](/img/structure/B4982359.png)
![N-[2-(allylamino)-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl]propanamide](/img/structure/B4982361.png)
![N~1~-(2-methoxyethyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4982376.png)

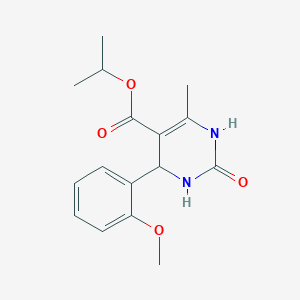
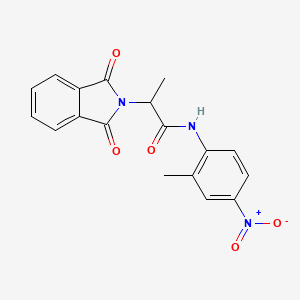
![2-[5-(2,4-dimethoxy-3-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4982409.png)
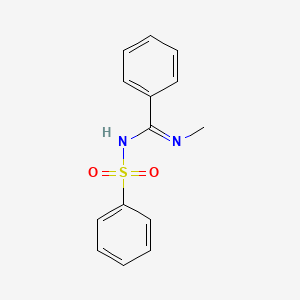
![4-chloro-N-{[(3-methoxypropyl)amino]carbonothioyl}benzamide](/img/structure/B4982427.png)
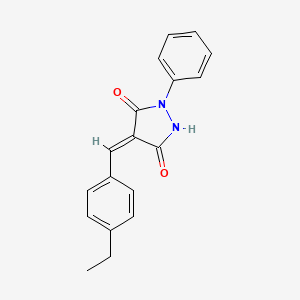
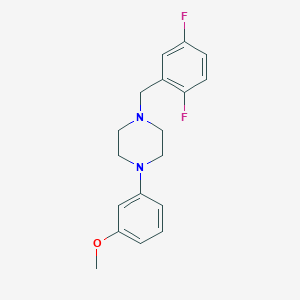
![3-{1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B4982450.png)
